molecular formula C5H8BrNO4 B1678675 Nibroxane CAS No. 53983-00-9

Nibroxane

Cat. No. B1678675
CAS RN: 53983-00-9
M. Wt: 226.03 g/mol
InChI Key: VFBSFSGHILWWIJ-UHFFFAOYSA-N
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Description

Nibroxane is a topically effective antimicrobial agent has been studied in the rat after oral and dermal administrations.

properties

CAS RN

53983-00-9

Molecular Formula

C5H8BrNO4

Molecular Weight

226.03 g/mol

IUPAC Name

5-bromo-2-methyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C5H8BrNO4/c1-4-10-2-5(6,3-11-4)7(8)9/h4H,2-3H2,1H3

InChI Key

VFBSFSGHILWWIJ-UHFFFAOYSA-N

SMILES

CC1OCC(CO1)([N+](=O)[O-])Br

Canonical SMILES

CC1OCC(CO1)([N+](=O)[O-])Br

Appearance

Solid powder

Other CAS RN

53983-00-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-bromo-2-methyl-5-nitro-3-dioxane
5-bromo-2-methyl-5-nitro-m-dioxane
nibroxane

Origin of Product

United States

Synthesis routes and methods

Procedure details

Forty grams (0.2 mole) of 2-bromo-2-nitropropane-1,3-diol were suspended in 200 ml. of benzene and about 0.3 g. of p-toluene sulfonic acid was added. The mixture was cooled in an ice-water bath and a condenser attached to the reaction vessel. About 13.5 g. (0.3 mole) of acetaldehyde were slowly added through the condenser and the reaction mixture was stirred for 30 minutes. A Dean-Stark trap was connected and the mixture warmed slowly, then heated to reflux until water no longer was evolved. (About 4 ml. of water was evolved in 1.5 hours). The solution was filtered and evaporated on a rotating evaporator at about 45° C. A dark oil residue was obtained, which was vacuum distilled at 0.25 mm. Thirty-six and one-half grams (85% yield) of 5-bromo-2-methyl-5-nitro-1,3-dioxane were obtained having a boiling range at 0.25 mm. of from 72°-74° C. The NMR and IR were consistent with the structure, and an elemental analysis disclosed the following percentage composition:
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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